(3-Isopropoxypyridin-4-yl)methanamine
Overview
Description
(3-Isopropoxypyridin-4-yl)methanamine is an organic compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol . This compound is characterized by a pyridine ring substituted with an isopropoxy group at the 3-position and a methanamine group at the 4-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
The synthesis of (3-Isopropoxypyridin-4-yl)methanamine typically involves several steps, including the formation of the pyridine ring and subsequent functionalization. One common method involves the reaction of 3-bromo-4-picoline with isopropyl alcohol in the presence of a base to form the isopropoxy group . The methanamine group can be introduced through a reductive amination process using formaldehyde and a reducing agent such as sodium borohydride . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
(3-Isopropoxypyridin-4-yl)methanamine undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like PhI(OAc)2, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Isopropoxypyridin-4-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of various chemical products and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of (3-Isopropoxypyridin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(3-Isopropoxypyridin-4-yl)methanamine can be compared with other similar compounds, such as:
Methenamine: A heterocyclic compound used for urinary tract infections.
2-Methoxyphenyl isocyanate: Used for amine protection/deprotection sequences.
Substituted pyridines: Various substituted pyridines are used in organic synthesis and pharmaceutical applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(3-propan-2-yloxypyridin-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-7(2)12-9-6-11-4-3-8(9)5-10/h3-4,6-7H,5,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWOUUKYCXWMGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CN=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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